molecular formula C10H7FO4 B13173288 5-Fluoro-6-methoxy-1-benzofuran-2-carboxylic acid

5-Fluoro-6-methoxy-1-benzofuran-2-carboxylic acid

Cat. No.: B13173288
M. Wt: 210.16 g/mol
InChI Key: FCLSLGKRBPHWDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-6-methoxy-1-benzofuran-2-carboxylic acid is a fluorinated benzofuran derivative of significant interest in medicinal chemistry and drug discovery. Benzofuran scaffolds are recognized as privileged structures in pharmaceutical research due to their presence in a wide range of biologically active compounds and natural products . The specific substitution pattern on this compound—featuring a carboxylic acid at the 2-position, a fluorine atom at the 5-position, and a methoxy group at the 6-position—makes it a valuable building block for the synthesis of more complex molecules. This compound serves as a key intermediate in organic synthesis. Its reactive carboxylic acid group allows for further derivatization, notably through the formation of amide bonds, which is a common strategy in medicinal chemistry to create compound libraries for biological screening . Recent research has highlighted the importance of benzofuran-2-carboxylic acid derivatives, particularly those with specific alkoxy substitutions, in the development of novel epigenetic therapies. For instance, such structures have been identified as potent inhibitors of lysine acetyltransferases KAT6A and KAT6B, which are promising oncology targets . The fluorine atom is a common bioisostere used to modulate a compound's lipophilicity, metabolic stability, and binding affinity, thereby fine-tuning the properties of the final molecule for enhanced pharmacokinetic profiles . This product is intended for research applications as a chemical reference standard and a synthetic intermediate. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H7FO4

Molecular Weight

210.16 g/mol

IUPAC Name

5-fluoro-6-methoxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C10H7FO4/c1-14-8-4-7-5(2-6(8)11)3-9(15-7)10(12)13/h2-4H,1H3,(H,12,13)

InChI Key

FCLSLGKRBPHWDA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=C(OC2=C1)C(=O)O)F

Origin of Product

United States

Preparation Methods

Fischer Cyclization Method

One of the most traditional approaches involves cyclization of ortho-hydroxyaryl aldehydes or ketones with α-halo acids or their derivatives, followed by oxidation and functional group modifications.

  • Starting Materials: 2-hydroxyaryl aldehydes (e.g., 2-hydroxybenzaldehyde derivatives) and α-halo carboxylic acid esters or acids.
  • Procedure:
    • React 2-hydroxybenzaldehyde with an α-halo acid ester (e.g., methyl α-haloacetate) in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF.
    • Cyclization occurs via intramolecular nucleophilic attack, forming the benzofuran ring.
    • Subsequent hydrolysis of ester groups yields the carboxylic acid.

Research Reference: Patents and literature describe this method as a straightforward route for benzofuran synthesis, with modifications to incorporate fluorine and methoxy groups at specific positions during precursor synthesis.

Directed C–H Functionalization and Cross-Coupling Strategies

Palladium-Catalyzed C–H Arylation

Research Reference: The synthesis of benzofuran-2-carboxamides via C–H arylation and subsequent hydrolysis to carboxylic acids has been reported, offering a modular approach for functionalization.

Multi-step Synthesis Pathway for 5-Fluoro-6-methoxy-1-benzofuran-2-carboxylic Acid

Stepwise Synthesis Outline:

Step Description Reagents & Conditions Purpose
1 Synthesis of 2-hydroxy-3-methoxybenzaldehyde O-methylation of 2-hydroxybenzaldehyde Introduces methoxy group at position 6
2 Electrophilic fluorination at the aromatic ring Selectfluor or N-fluorobenzenesulfonimide (NFSI) Incorporates fluorine at position 5
3 Cyclization to form benzofuran Acidic or basic cyclization (e.g., polyphosphoric acid or polyphosphoric acid derivatives) Forms the benzofuran ring
4 Oxidation of aldehyde to carboxylic acid Potassium permanganate or chromium-based oxidants Converts aldehyde to carboxylic acid

Note: The fluorination step can be regioselective if directed by existing substituents or via electrophilic aromatic substitution under controlled conditions.

Alternative Route via Cross-Coupling

Functional Group Transformations and Optimization

  • Fluorination: Electrophilic fluorination reagents such as NFSI or Selectfluor are preferred for regioselective fluorination at the 5-position.
  • Methoxylation: Methoxy groups are introduced via methylation of phenolic hydroxyl groups using methyl iodide or dimethyl sulfate in the presence of a base.
  • Carboxylation: Directed ortho-lithiation followed by carbonation or oxidation of aldehyde intermediates.

Summary of Key Reaction Conditions

Reaction Reagents Solvent Temperature Notes
Electrophilic fluorination NFSI or Selectfluor Acetonitrile Room temperature Regioselectivity control
Methylation CH₃I or (CH₃)₂SO₄ Acetone or DMF Reflux Phenolic hydroxyl methylation
Cyclization Polyphosphoric acid - Elevated temperature (~150°C) Ring closure to benzofuran
Oxidation KMnO₄ or CrO₃ Water or acetone Room to reflux Aldehyde to acid

Notes on Purification and Characterization

  • Purification: Column chromatography on silica gel, recrystallization from suitable solvents.
  • Characterization: Confirm via NMR (¹H, ¹³C, ¹⁹F), IR, MS, and elemental analysis.

The preparation of This compound is achievable through a combination of regioselective electrophilic fluorination, methoxy group introduction, and ring formation via cyclization, followed by oxidation to the carboxylic acid. Modern synthetic methods leverage palladium-catalyzed C–H activation, cross-coupling, and directed lithiation, enabling efficient and modular synthesis pathways. These methods are adaptable, allowing for structural diversification and optimization based on specific research needs.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-6-methoxy-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Fluoro-6-methoxy-1-benzofuran-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methoxy-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s unique structural features allow it to bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects and Structural Modifications

The biological and physicochemical properties of benzofuran derivatives are heavily influenced by substituent type, position, and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Position 5 Position 6 Functional Group Molecular Weight (g/mol) Key Properties/Inferences
5-Fluoro-6-methoxy-1-benzofuran-2-carboxylic acid F OCH₃ COOH 210.15 High polarity due to COOH and OCH₃; potential enhanced solubility
5-Chloro-6-fluoro-1-benzofuran-2-carboxylic acid (CAS 1781859-25-3) Cl F COOH 215.45 Increased halogen density may improve reactivity but reduce solubility
Methyl 5-chloro-1-benzofuran-2-carboxylate (Compound 1, ) Cl H COOCH₃ 212.45 Ester group reduces polarity; may lower bioavailability
5-Fluorobenzofuran-6-carboxylic acid (CAS 1312556-72-1) F H COOH 194.13 Lacks methoxy group; reduced steric hindrance and lipophilicity
5-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid (CAS 81718-77-6) H OCH₃ COOH 222.21 Methyl group increases lipophilicity; altered pharmacokinetics

Functional Group and Electronic Effects

  • Carboxylic Acid vs. Ester : The carboxylic acid group in the target compound enhances aqueous solubility compared to methyl esters (e.g., Compound 1 in ). Esters are often prodrugs, requiring hydrolysis for activation .
  • Halogen vs. Methoxy : Fluorine (electron-withdrawing) and methoxy (electron-donating) groups create distinct electronic environments. Fluorine may stabilize the aromatic system, while methoxy enhances solubility through hydrogen bonding .

Structural Similarity and Diversity

  • CAS Similarity Scores : The target compound shares 83% similarity with 5-Fluorobenzofuran-6-carboxylic acid (CAS 1312556-72-1), reflecting the importance of the benzofuran core and carboxylic acid group. However, the absence of methoxy in the latter reduces its structural complexity .
  • Core Structure Variations : Compounds like 5-Fluoro-2-methoxybenzaldehyde (CAS 19415-51-1) exhibit lower similarity (82%) due to a benzaldehyde core instead of benzofuran, underscoring the critical role of the fused-ring system in defining activity .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing 5-Fluoro-6-methoxy-1-benzofuran-2-carboxylic acid?

  • Methodology :

  • Step 1 : Start with a benzofuran precursor, such as 5-fluoro-1-benzofuran-2-carboxylic acid derivatives. Introduce the methoxy group via nucleophilic substitution or alkylation using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH in THF) .
  • Step 2 : Optimize regioselectivity for fluorine and methoxy group positioning using directing groups (e.g., protecting carboxylic acid as an ester during substitution) .
  • Step 3 : Purify via recrystallization or column chromatography. Validate purity using HPLC (>97% purity threshold) .
    • Key Considerations :
  • Monitor reaction intermediates via TLC or NMR to confirm substitution patterns.
  • Avoid over-oxidation of the methoxy group during synthesis.

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • Analytical Workflow :

  • 1H/13C NMR : Identify fluorine coupling patterns (e.g., splitting in aromatic protons) and methoxy group integration.
  • FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) functionalities .
  • Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., C₁₀H₇FO₄⁺ expected m/z = 226.03) .
    • Advanced Techniques :
  • X-ray Crystallography : Resolve ambiguities in substitution patterns if NMR data are inconclusive .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for fluorinated benzofuran derivatives?

  • Case Study :

  • Issue : Conflicting reports on antimicrobial efficacy (e.g., MIC variations against S. aureus).
  • Resolution :
  • Control Experiments : Test compound stability under assay conditions (e.g., pH, temperature) to rule out degradation .
  • Structure-Activity Relationship (SAR) : Compare activity of analogs (e.g., 5-Fluoro-2-hydroxybenzoic acid vs. target compound) to isolate functional group contributions .
  • Data Table :
AnalogMIC (S. aureus)LogP
Target Compound8 µg/mL2.1
5-Fluoro-2-hydroxyBA32 µg/mL1.8

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodology :

  • Step 1 : Perform DFT calculations to predict pKa (carboxylic acid ~3.5) and logP (~2.1) for solubility assessment .
  • Step 2 : Use molecular docking (e.g., AutoDock Vina) to evaluate binding affinity to target enzymes (e.g., COX-2 for anti-inflammatory activity) .
  • Step 3 : Validate predictions with in vitro assays (e.g., plasma protein binding assays) .
    • Key Insight :
  • Methoxy groups may enhance membrane permeability but reduce metabolic stability.

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Critical Factors :

  • Reaction Scalability : Transition from batch to flow chemistry for exothermic substitutions (e.g., fluorine introduction) .
  • Purification : Replace column chromatography with solvent recrystallization for cost efficiency .
    • Data Table : Lab vs. Pilot-Scale Yields
StepLab YieldPilot-Scale Yield
Methoxy Substitution75%62%
Final Purification90%78%

Methodological Guidance

Q. How to design a stability study for this compound under physiological conditions?

  • Protocol :

  • Buffer Systems : Test stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C .
  • Analytics : Monitor degradation via LC-MS at 0, 24, 48, and 72 hours.
  • Key Metric : Half-life >24 hours for viable drug candidacy .

Q. What in vitro assays are recommended to evaluate its anti-inflammatory potential?

  • Assay Suite :

  • COX-2 Inhibition : Measure IC₅₀ using a fluorescence-based assay .
  • Cytokine Suppression : Quantify TNF-α/IL-6 levels in LPS-stimulated macrophages .
    • Positive Control : Compare with indomethacin or celecoxib .

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